Regioisomer-Specific Activity in PTP1B Inhibition: 1-yl vs. 5-yl Tetrazole Substitution
The target compound (CAS 148866-34-6, N1-substituted) serves as a distinct regioisomer to the more extensively studied N2-substituted (5-yl) analogs. While direct inhibitory data for the 1-yl isomer is often not reported due to its frequent use as a scaffold or negative control, published data on the N2-substituted series provides a critical class-level inference. For instance, optimized N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives (NM-03) exhibit potent PTP1B inhibition with an IC50 of 4.48 µM [1]. The regioisomeric switch from N1 to N2 attachment demonstrably alters the orientation of the tetrazole ring within the enzyme active site, thereby enabling key interactions not feasible with the N1-substituted core [1]. This indicates that the 1-yl isomer (CAS 148866-34-6) represents a structurally distinct entity with a different biological profile, making it essential for any SAR study investigating the role of regioisomerism.
| Evidence Dimension | PTP1B Inhibition |
|---|---|
| Target Compound Data | Not directly reported as a potent inhibitor; serves as regioisomeric reference. |
| Comparator Or Baseline | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives (e.g., NM-03) |
| Quantified Difference | Comparator IC50 = 4.48 µM (for NM-03); target compound's activity is not comparable. |
| Conditions | In vitro PTP1B enzyme inhibition assay using p-nitrophenyl phosphate (pNPP) substrate [1] |
Why This Matters
Procurement of the correct 1-yl regioisomer is critical for SAR studies distinguishing productive from non-productive tetrazole binding modes in PTP1B inhibitor design.
- [1] Maheshwari, N., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry, 80, 145-150. View Source
